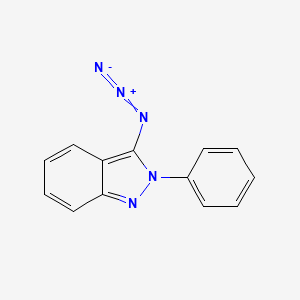
3-Azido-2-phenyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The azido group in this compound adds a unique reactivity, making it a valuable compound for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-2-phenyl-2H-indazole typically involves the formation of the indazole core followed by the introduction of the azido group. One common method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. This method is efficient and has a broad substrate scope .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Various substituted indazoles.
Cycloaddition: Triazole derivatives.
Reduction: Amino-indazole derivatives.
Aplicaciones Científicas De Investigación
3-Azido-2-phenyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent due to the reactivity of the azido group.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-azido-2-phenyl-2H-indazole largely depends on the specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The indazole core can interact with various biological targets, including enzymes and receptors, influencing their activity .
Comparación Con Compuestos Similares
2-Phenyl-2H-indazole: Lacks the azido group, making it less reactive in bioorthogonal chemistry.
3-Amino-2-phenyl-2H-indazole: Contains an amino group instead of an azido group, leading to different reactivity and applications.
2-Phenyl-1H-indazole: A tautomer of 2-phenyl-2H-indazole with different chemical properties
Uniqueness: 3-Azido-2-phenyl-2H-indazole is unique due to the presence of the azido group, which imparts distinct reactivity and makes it valuable for applications in bioorthogonal chemistry and materials science .
Propiedades
Número CAS |
91534-19-9 |
|---|---|
Fórmula molecular |
C13H9N5 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
3-azido-2-phenylindazole |
InChI |
InChI=1S/C13H9N5/c14-17-15-13-11-8-4-5-9-12(11)16-18(13)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
CSKLNYINYGJVRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


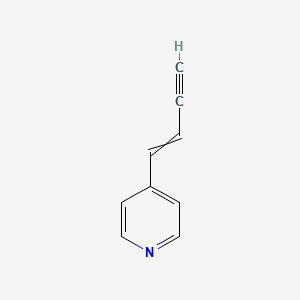
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)


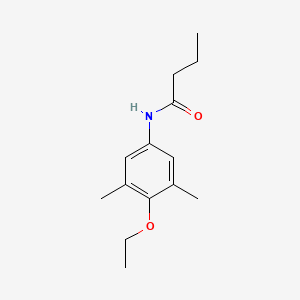
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
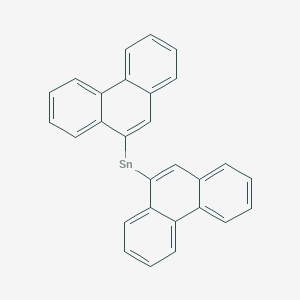


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
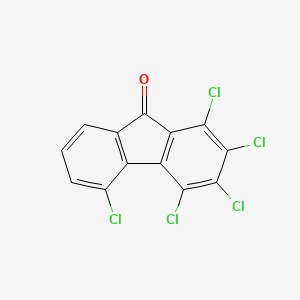


![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
